N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride
説明
This compound is a structurally complex small molecule featuring:
- A 5,7-dimethylbenzo[d]thiazole core, which confers aromatic and electron-rich properties.
- A propanamide bridge connecting the thiazole and a 4-fluorophenylsulfonyl moiety, the latter of which is a common pharmacophore in kinase inhibitors and antimicrobial agents due to its electron-withdrawing and steric bulk .
The hydrochloride salt improves bioavailability, a critical factor in drug design. While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with compounds targeting enzymes (e.g., tyrosine kinases) or microbial proteins, as seen in analogs from the literature .
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S2.ClH/c1-15-13-16(2)21-19(14-15)24-22(30-21)26(11-10-25(3)4)20(27)9-12-31(28,29)18-7-5-17(23)6-8-18;/h5-8,13-14H,9-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEMGCNRRGCJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs (Table 1) highlight key differences in substituents and biological relevance:
Key Observations
Sulfonyl Group Role : The 4-fluorophenylsulfonyl group in the target compound mirrors substituents in ’s triazoles and ’s acetamide, which are critical for target binding via sulfonyl–receptor interactions .
Amide vs. Thione : Unlike ’s thione-containing triazoles, the target compound’s amide linker may reduce tautomerization issues, improving metabolic stability .
Solubility: The dimethylaminoethyl group and HCl salt differentiate it from ’s lipophilic trityl-protected propanamide, suggesting better aqueous compatibility.
Analytical Characterization
Q & A
Q. Characterization methods :
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity .
- HPLC for assessing purity (>95% threshold for biological assays) .
- Mass spectrometry (MS) to verify molecular weight .
Basic: How do structural features influence this compound’s biological activity?
The compound’s benzo[d]thiazole core and sulfonyl group enhance target binding affinity through π-π stacking and hydrogen bonding, respectively. The dimethylaminoethyl moiety improves solubility and membrane permeability, critical for cellular uptake . Comparative studies with analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) suggest that electronic effects from the 4-fluorophenyl group modulate enzyme inhibition potency .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading). For example, refluxing in DMF at 80°C may increase amidation efficiency compared to dichloromethane .
- Flow chemistry : Continuous-flow systems can enhance mixing and heat transfer during sulfonylation, reducing byproduct formation .
- In-line monitoring : Real-time HPLC or IR spectroscopy detects intermediates, enabling rapid adjustments .
Advanced: How to resolve discrepancies between computational predictions and experimental biological data?
- Validation strategies :
- Revisiting synthesis : Contradictions may arise from impurities; re-purify the compound and re-test activity .
Advanced: How to design assays for evaluating neuroprotective or anticancer activity?
- In vitro models :
- MTT assays on glioblastoma (U87) or neuroblastoma (SH-SY5Y) cell lines to assess cytotoxicity .
- Enzyme inhibition assays : Target acetylcholinesterase (for neuroprotection) or kinases (e.g., EGFR for oncology) .
- Mechanistic studies :
Advanced: How to address stability issues during storage or biological assays?
- Storage conditions : Store as a hydrochloride salt at -20°C in desiccated, amber vials to prevent hydrolysis of the sulfonyl group .
- Stability testing :
- Accelerated degradation studies : Expose the compound to elevated humidity (40°C/75% RH) and monitor via HPLC .
- Circular dichroism (CD) to detect conformational changes in solution .
Advanced: How to interpret conflicting structure-activity relationship (SAR) data across analogs?
- Case example : If fluorophenyl derivatives show lower activity than chlorophenyl analogs despite similar computational binding scores:
- Re-examine synthetic routes to rule out regioisomeric impurities .
- Use surface plasmon resonance (SPR) to compare binding kinetics, as subtle differences in off-rates may explain efficacy gaps .
- Evaluate metabolic stability (e.g., cytochrome P450 assays), as fluorinated groups may alter pharmacokinetics .
Advanced: What strategies mitigate solubility challenges in in vivo studies?
- Formulation approaches :
- Use nanoparticle encapsulation or liposomal carriers to enhance bioavailability .
- Prepare prodrugs by masking the dimethylamino group with enzymatically cleavable motifs (e.g., ester linkages) .
- Co-solvent systems : Test combinations of PEG-400 and saline for intraperitoneal administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
